molecular formula C8H13FO4 B104196 Diethyl 2-fluoro-2-methylmalonate CAS No. 16519-02-1

Diethyl 2-fluoro-2-methylmalonate

Cat. No. B104196
CAS RN: 16519-02-1
M. Wt: 192.18 g/mol
InChI Key: QMSICYQQZWUMHX-UHFFFAOYSA-N
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Description

Diethyl 2-fluoro-2-methylmalonate is a chemical compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of a fluorine atom and a methyl group attached to the second carbon of a malonate ester. This structure imparts unique reactivity patterns that are exploited in various synthetic applications.

Synthesis Analysis

The synthesis of diethyl 2-fluoro-2-methylmalonate and related compounds can be achieved through different routes. One method involves the preparation of dimethyl and diethyl fluoromalonates from hexafluoropropene by exhaustive alcoholysis or a combination of ammonolysis and alcoholysis . Another approach utilizes diethyl 2-fluoromalonate ester as a precursor for further functionalization . Additionally, diethyl (E)-2-fluoromaleate can be prepared via a Horner–Wadsworth–Emmons Wittig procedure, which provides a pure product in high yield .

Molecular Structure Analysis

The molecular structure of diethyl 2-fluoro-2-methylmalonate is characterized by the presence of fluorine, which can influence the geometry and electronic properties of the molecule. The E configuration of diethyl (E)-2-fluoromaleate, a related compound, has been confirmed by NMR spectroscopy . The presence of fluorine can also affect the hydrogen bonding patterns and supramolecular architecture in related diethyl malonate derivatives .

Chemical Reactions Analysis

Diethyl 2-fluoro-2-methylmalonate and its analogs participate in various chemical reactions. For instance, diethyl 2-fluoromalonate ester is used to synthesize 2-fluoro-2-arylacetic acid and fluorooxindole derivatives through nucleophilic aromatic substitution reactions . Diethyl (E)-2-fluoromaleate undergoes [3+2] cycloadditions with aromatic α-iminoesters and aromatic nitrones to yield cyclic products . Furthermore, diethyl 2-bromo-2-fluoromalonate has been employed in iridium-catalyzed monofluoroalkylation of (hetero)arenes, demonstrating the synthetic utility of fluorinated malonate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 2-fluoro-2-methylmalonate are influenced by its functional groups. The fluorine atom imparts unique reactivity due to its electronegativity and ability to form strong hydrogen bonds. The ester groups contribute to the solubility profile of the compound in organic solvents. The presence of the methyl group can affect the steric hindrance around the reactive sites of the molecule. These properties are crucial in determining the compound's behavior in various chemical reactions and its applications in synthesis .

Scientific Research Applications

Synthesis of Fluorinated Compounds

Diethyl 2-fluoro-2-methylmalonate serves as a vital building block in the synthesis of various fluorinated compounds. For example, it has been used in the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives, employing strategies involving nucleophilic aromatic substitution reactions (Harsanyi et al., 2014). Additionally, it has facilitated the creation of 5-fluorouracils from chlorotrifluoroethene, highlighting its versatility in generating fluorinated medicinal compounds (Fuchikami et al., 1984).

Development of Fluoroalanines

The compound has also been instrumental in the synthesis of mono- and difluoroalanines. The use of tris(diethylamino)-N-methylphosphazene for fluoromethylation of diethyl N-acetylaminomalonate has been a key method in producing these fluoroalanines (Gerus et al., 2000).

Preparation of 2-fluoromalonic Esters

In the preparation of 2-fluoromalonic esters and related compounds, diethyl 2-fluoro-2-methylmalonate plays a significant role. These esters are then used to synthesize a variety of compounds, including 1H-3-fluoro-1,5-dibenzodiazepin-2,4(3H,5H)-diones (Ishikawa et al., 1984).

Application in Lithium Ion Batteries

Remarkably, derivatives of diethyl 2-fluoro-2-methylmalonate, such as bis(trimethylsilyl) 2-methyl-2-fluoromalonate, have been utilized as additives in electrolytes for high-voltage lithium-ion batteries. These additives have shown to improve capacity retention and prevent the formation of thick solid electrolyte interphase (SEI) films on electrode surfaces (Lyu et al., 2019).

Fluorination Catalyst

Diethyl 2-fluoro-2-methylmalonate has been prepared in high yield through the catalyzed reaction of fluorine with diethylmalonate, demonstrating its role as a fluorination catalyst (Chambers et al., 1998).

Other Applications

Furthermore, it has been applied in the synthesis of various other compounds, such as pyrazolopyrimidopyrimidines and barbituric acid derivatives, demonstrating its broad utility in organic synthesis (Rina et al., 2018), (Ishikawa et al., 1981).

Safety And Hazards

Diethyl 2-fluoro-2-methylmalonate is classified as a dangerous substance . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . The safety precautions include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

diethyl 2-fluoro-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSICYQQZWUMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516766
Record name Diethyl fluoro(methyl)propanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-fluoro-2-methylmalonate

CAS RN

16519-02-1
Record name Diethyl fluoro(methyl)propanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-fluoro-2-methylmalonate
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Synthesis routes and methods

Procedure details

Diethyl 2-methylmalonate (870 mg, 860 μL, 5 mmole) was dissolved in anhydrous tetrahydrofuran (10 mL) under nitrogen. Sodium hydride (250 mg as a 60% oil dispersion, 6 mmole) was added and the mixture was stirred until hydrogen evolution ceased (about 15 minutes). The reaction mixture was diluted with toluene (20 mL) and transferred dropwise to a solution of N-fluoro-N-neopentyl-p-toluenesulfonamide (1.295 g, 5 mmole) in anhydrous toluene (10 mL) over 5 minutes. A precipitate formed during addition and the reaction temperature rose from 23° to 36°. After stirring an additional 5 minutes under nitrogen, the reaction mixture was diluted with ether (100 mL), washed with aqueous 1N oxalic acid (30 mL), 10% aqueous potassium bicarbonate (30 mL), and saturated aqueous sodium chloride (30 mL) solutions, and then dried over anhydrous magnesium sulfate. Filtration, removal of solvent under reduced pressure, and purification by flash column chromatography (silica, 1:1 methylene chloride-hexane) yielded diethyl 2-fluoro-2-methylmalonate (512 mg, 53% yield) as a colorless liquid. This material, and additional samples prepared by this procedure, were analyzed and provided the following results: IR (liquid film) γmax (cm-1) 2940 (m), 1750 (s, ester), 1440 (m), 1370 (m), 1290 (s); 1H NMR (80 MHz, CDCl3) δ1.33 (t, J=8 Hz, 6H, CH2CHHD 3), 1.81 (d, J=22.67 Hz, 3H, CH3), 4.30 (q, J=8 Hz, 4H, CH2); 19F NMR (94.1 MHz, CDCl3) -158.02 (q, J=22 Hz, 1F); HRMS (M--CH2CH3) calcd. for C6H8O3F: 147.0457; found: 147.0450; LRMS (CI) m/e 193.
Quantity
860 μL
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reactant
Reaction Step One
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10 mL
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solvent
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0 (± 1) mol
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[Compound]
Name
oil
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0 (± 1) mol
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reactant
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0 (± 1) mol
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1.295 g
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10 mL
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20 mL
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100 mL
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Lepri, F Buonerba, P Maccaroni, L Goracci… - Journal of Fluorine …, 2015 - Elsevier
… .) in dichloromethane at room temperature with the firm belief of obtaining diethyl 2-fluoro-2-methylmalonate (7). Diethyl 2-fluoro-2-methylmalonate (7, R = H) was obtained as the main …
Number of citations: 21 www.sciencedirect.com
CC CULROSS - 1979 - search.proquest.com
… 980 hours reaction in the light, diethyl2-fluoro-2-methylmalonate (Ia) gives only l, l, 3,3-tetracarbethoxybutane ( IV, l 1% yield) and 38% of the fluoromalonic ester ( Ic) is recovered (exp …
Number of citations: 3 search.proquest.com
T Kitazume, T Sato, T Kobayashi… - The Journal of Organic …, 1986 - ACS Publications
… monoethyl ester prepared from diethyl 2-fluoro-2-methylmalonate with the microbial hydrolysis. … Into the mixture was added diethyl 2-fluoro-2-methylmalonate (20 g, 104 mmol), and then …
Number of citations: 104 pubs.acs.org
T Kitazume, K Murata, T Ikeya - Journal of fluorine chemistry, 1986 - Elsevier
… The asymmetric hydrolysis of diethyl 2-fluoro-2-methylmalonate by modified lipase-MY (Candida cylindracea) proceeded smoothly to afford (S)-(-)-ethyl 2-fluoro-2-methylmalonate …
Number of citations: 16 www.sciencedirect.com
T Yamazaki, T Yamamoto… - The Journal of Organic …, 1989 - ACS Publications
… Particularly, enantiotopic carbonyl groups in diethyl 2-fluoro-2methylmalonate were discriminated by lipase-MY (Candida cylindracea, Meito Sangyo Co., Ltd., Japan) to produce the …
Number of citations: 38 pubs.acs.org
T Kitamura, K Muta, J Oyamada - Synthesis, 2015 - thieme-connect.com
Direct fluorination of malonic esters with a reagent system of iodosylbenzene and Et 3 N·5HF gave the corresponding 2-fluoromalonic esters in good to high yields. Direct chlorination …
Number of citations: 12 www.thieme-connect.com
E Narisano, R Riva - Tetrahedron: Asymmetry, 1999 - Elsevier
… in catalyzing hydrolysis or transesterification of malonates seems strongly dependent on the substitution pattern and reaction conditions; for example, diethyl 2-fluoro-2-methylmalonate …
Number of citations: 22 www.sciencedirect.com
NC Parkinson - 1993 - etheses.dur.ac.uk
The work contained in this thesis is divided into four sections detailing the formation of (diethoxyphosphinyl)difluoromethylene substituted cycloalkanes and alkenes and their chemistry, …
Number of citations: 4 etheses.dur.ac.uk
PVN Kasu - 1999 - search.proquest.com
… Synthesis of Nonracemic or-Fluoro Aldehydes Optically enriched quaternary o-fluoro aldehydes has been synthesized by asymmetric hydrolysis of diethyl 2-fluoro-2-methylmalonate …
Number of citations: 2 search.proquest.com
K Tenza - 2004 - research-repository.st-andrews.ac …
… Diethyl 2-fluoro-2-methylmalonate 222 …

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